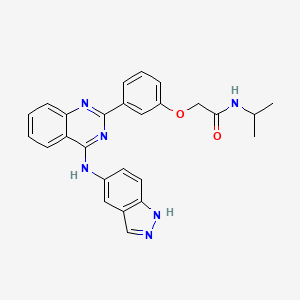













|
REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([NH:10][C:11]3[C:20]4[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=4)[N:14]=[C:13]([C:21]4[CH:22]=[C:23]([CH:29]=[CH:30][CH:31]=4)[O:24][CH2:25][C:26](O)=[O:27])[N:12]=3)=[CH:7][CH:8]=2)[CH:3]=[N:2]1.C1CN([P+](O[N:49]2N=N[C:51]3C=CC=[CH:55][C:50]2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C.CC(N)C>C(Cl)Cl.CN(C=O)C>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([NH:10][C:11]3[C:20]4[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=4)[N:14]=[C:13]([C:21]4[CH:22]=[C:23]([CH:29]=[CH:30][CH:31]=4)[O:24][CH2:25][C:26]([NH:49][CH:50]([CH3:55])[CH3:51])=[O:27])[N:12]=3)=[CH:7][CH:8]=2)[CH:3]=[N:2]1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
70 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1N=CC2=CC(=CC=C12)NC1=NC(=NC2=CC=CC=C12)C=1C=C(OCC(=O)O)C=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
|
|
Name
|
|
|
Quantity
|
24 μL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
5.4 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)N
|
|
Name
|
|
|
Quantity
|
0.1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|


|
Type
|
CUSTOM
|
|
Details
|
After stirring the solution for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for an additional 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the crude product was purified
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1N=CC2=CC(=CC=C12)NC1=NC(=NC2=CC=CC=C12)C=1C=C(OCC(=O)NC(C)C)C=CC1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |